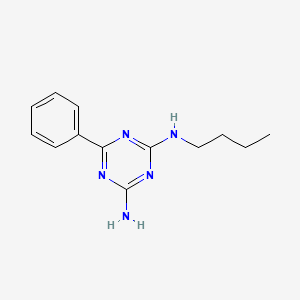

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

Descripción

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by a triazine core with a phenyl group at position 6, a butyl group at the N2 position, and amine groups at positions 2 and 3. This compound belongs to the triazine diamine class, known for their structural versatility in agrochemical and pharmaceutical applications. It is listed as a secondary amine supplier product by CymitQuimica, indicating its relevance in synthetic chemistry and drug discovery .

Propiedades

IUPAC Name |

2-N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-2-3-9-15-13-17-11(16-12(14)18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHIHKTIQLWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of phenylcyanamide with butylamine under controlled conditions. The reaction is carried out in an organic solvent such as butanol, with sodium hydroxide acting as a catalyst . The reaction mixture is heated to facilitate the formation of the triazine ring, and the product is isolated through vacuum filtration, followed by washing and drying.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include dioxane/water solvent mixtures, sodium carbonate as a base, and microwave irradiation to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the prominent applications of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is its role as an inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme implicated in cancer cell proliferation. Research has shown that compounds in this class can inhibit the activity of LPAAT-beta, which is often overexpressed in various tumors such as those found in the uterus, fallopian tubes, and ovaries .

Key Findings:

- Mechanism of Action: The compound inhibits the acylation of lysophosphatidic acid (LPA), preventing the formation of phosphatidic acid (PA), a precursor for several phosphoglycerides necessary for tumor growth .

- Therapeutic Potential: By targeting LPAAT-beta, these compounds may offer a novel approach to cancer therapy by reducing tumor cell proliferation.

Enzyme Inhibition Studies

This compound has also been studied for its inhibitory effects on dihydrofolate reductase (DHFR) from Escherichia coli. This enzyme is crucial for thymidine and purine synthesis, making it a target for antibiotic development.

Research Insights:

- Binding Affinity: Various derivatives of this compound have been evaluated for their binding affinities to DHFR using differential scanning fluorimetry. The studies identified specific substitutions that enhance binding potency .

- Inhibition Constants: The best-performing compounds exhibited inhibition constants (K_i) in the nanomolar range, indicating strong potential as inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives.

Key Structural Features

The presence of various substituents on the triazine ring significantly influences biological activity:

- Alkyl Substituents: Compounds with alkyl benzenesulfonyl fluoride substitutions showed enhanced inhibitory activity against DHFR compared to others .

- Thermal Stability Shifts: Substituents were categorized based on their ability to shift thermal stability during binding assays, providing insights into their interaction with the target enzyme .

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s triazine ring structure allows it to bind to enzymes and proteins, disrupting their normal function . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazine diamines exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, and 5. Below is a detailed comparison:

Substituent Variations and Structural Analogues

Physicochemical Properties

- Lipophilicity : The butyl group in this compound increases logP compared to methyl or ethyl analogues (e.g., N,N′-dimethyl-6-phenyl-...), enhancing membrane permeability but reducing aqueous solubility .

- Electronic Effects : Chloro substituents (e.g., terbuthylazine, simazine) increase electron-withdrawing effects, stabilizing the triazine ring and prolonging environmental persistence . Phenyl groups (e.g., N-butyl-6-phenyl-...) introduce electron-rich regions, favoring interactions with aromatic biological targets .

Toxicological and Environmental Profiles

- Chloro-triazines: Terbuthylazine and simazine form metabolites like MT1 (N-tert-butyl-6-chloro-...) and CAIT (6-chloro-N2-isopropyl-...), which are environmentally persistent and suspected carcinogens .

- Phenyl-substituted triazines: Limited toxicity data, but phenyl groups may reduce environmental persistence compared to chloro analogues.

Research Findings and Data Tables

Table 1. Key Physicochemical Parameters

Actividad Biológica

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the triazine family, characterized by a triazine ring with various substituents that enhance its biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Notably, studies have indicated its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and cancer cells . This inhibition can lead to reduced proliferation of cancerous cells and bacterial pathogens.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 8.2 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 12.0 | Disruption of mitochondrial function |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial effects. It has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The compound's ability to inhibit bacterial growth is linked to its action on DHFR and other essential metabolic pathways within microbial cells .

Case Studies

- Inhibition of E. coli DHFR : A study demonstrated that derivatives similar to this compound could bind effectively to the active site of E. coli DHFR with an inhibition constant () in the nanomolar range . This indicates a strong potential for developing antibacterial agents targeting this enzyme.

- Antiviral Activity : Research also suggests potential antiviral properties against plant viruses such as Potato virus Y (PVY). The compound exhibited protective and curative effects comparable to established antiviral agents . Molecular docking studies indicated favorable interactions with viral coat proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yields?

- Methodology : Microwave-assisted one-pot synthesis is a robust approach for triazine derivatives. For example, 6,N2-diaryl-1,3,5-triazine-2,4-diamines are synthesized via condensation of cyanoguanidine with aromatic aldehydes and amines under microwave irradiation (60–80°C, 30–60 min), achieving yields of 28–58% . Traditional methods (e.g., reflux in ethanol/water) may result in lower yields (30–45%) due to incomplete cyclization or side reactions . Optimize solvent polarity (e.g., ethanol vs. methanol) and stoichiometry of substituents to enhance regioselectivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry and substituent orientation. For example, ¹H NMR of N2-(4-fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine shows aromatic protons at δ 7.2–8.1 ppm and NH2 signals at δ 5.8–6.2 ppm . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula. X-ray crystallography (via SHELX software ) resolves stereochemical ambiguities, particularly for asymmetric triazine derivatives.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Implement strict PPE (gloves, lab coat, goggles) and fume hood ventilation to mitigate toxicity risks. Avoid water contact to prevent hydrolysis of triazine rings, which may release hazardous intermediates (e.g., cyanamide) . Store in airtight, corrosion-resistant containers at <50°C to prevent thermal decomposition . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational tools like 3D-QSAR models predict the anticancer activity of this compound derivatives?

- Methodology : Develop 3D-QSAR models using molecular descriptors (e.g., steric, electrostatic fields) from aligned triazine scaffolds. For example, a CoMFA model (q² = 0.62, r² = 0.89) for MDA-MB231 breast cancer cells identified electron-withdrawing substituents (e.g., -CF₃) at the 6-position as critical for antiproliferative activity . Validate predictions by synthesizing derivatives (e.g., N2-(4-fluorophenyl)-6-(4-trifluoromethylphenyl)) and testing IC₅₀ values in vitro .

Q. What experimental strategies resolve contradictions in bioactivity data across triazine-diamine analogs?

- Methodology : Perform systematic SAR studies to isolate substituent effects. For instance, replacing -OCH₃ with -CF₃ at the 6-position increased cytotoxicity by 10-fold in MDA-MB231 cells, likely due to enhanced lipophilicity and target binding . Use isothermal titration calorimetry (ITC) to quantify binding affinity to molecular targets (e.g., cyclin-dependent kinases) and correlate with cellular assays .

Q. How does the N-butyl group influence the pharmacokinetic properties of 6-phenyl-1,3,5-triazine-2,4-diamine derivatives?

- Methodology : Conduct in silico ADMET profiling (e.g., SwissADME) to compare logP, solubility, and metabolic stability. The N-butyl chain may improve membrane permeability (logP ~2.8) but reduce aqueous solubility, necessitating formulation with co-solvents (e.g., PEG-400) for in vivo studies . Validate via pharmacokinetic assays in rodent models, measuring plasma half-life and tissue distribution .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in triazine-diamine complexes?

- Methodology : Employ SHELXL for high-resolution refinement (<1.0 Å) to detect disorder in butyl chains or phenyl orientations . For co-crystals (e.g., with DNA or proteins), use synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering and phase determination . Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions) to explain stability and reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.